4-(3,5-Dimethylphenyl)-1-buten-4-ol
CAS No.: 842123-78-8
Cat. No.: VC7552272
Molecular Formula: C12H16O
Molecular Weight: 176.259
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842123-78-8 |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.259 |
| IUPAC Name | 1-(3,5-dimethylphenyl)but-3-en-1-ol |
| Standard InChI | InChI=1S/C12H16O/c1-4-5-12(13)11-7-9(2)6-10(3)8-11/h4,6-8,12-13H,1,5H2,2-3H3 |
| Standard InChI Key | ONIRIVZVMDNXGK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(CC=C)O)C |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 4-(3,5-Dimethylphenyl)-1-buten-4-ol is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol. Its IUPAC name, 1-(3,5-dimethylphenyl)but-3-en-1-ol, reflects the presence of a hydroxyl group (-OH) at the first carbon of a butenol chain and a 3,5-dimethyl-substituted aromatic ring at the fourth carbon. The compound’s Canonical SMILES representation, CC1=CC(=CC(=C1)C(CC=C)O)C, delineates its branching pattern and functional groups.
Key physicochemical properties derive from its hybrid aliphatic-aromatic structure:
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Hydrophobicity: The dimethylphenyl group enhances lipophilicity, influencing solubility in organic solvents.
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Reactivity: The conjugated double bond in the butenol moiety and the electron-donating methyl groups on the aromatic ring predispose the compound to electrophilic substitution and oxidation reactions.
Comparative analysis with structural analogs, such as 4-(2,3-Dimethylphenyl)-1-buten-4-ol (PubChem CID 79002086), highlights the role of substituent positioning on aromatic rings in modulating reactivity and intermolecular interactions .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 4-(3,5-Dimethylphenyl)-1-buten-4-ol typically involves a Grignard reaction between 3,5-dimethylphenyl magnesium bromide and but-3-en-2-one (methyl vinyl ketone). The protocol follows these steps:
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Formation of the Grignard reagent: 3,5-Dimethylbromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Nucleophilic addition: The Grignard reagent attacks the carbonyl group of but-3-en-2-one, forming a secondary alcohol intermediate.
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Workup: The reaction is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate or dichloromethane.
Yield optimization hinges on strict anhydrous conditions and controlled reaction temperatures (0–5°C). Side products, such as over-reduced alcohols or dimerization byproducts, are mitigated through stoichiometric precision and slow reagent addition.
Industrial Production Considerations
Scalable synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times and improving reproducibility. Catalytic systems, such as palladium on carbon (Pd/C), may facilitate selective reductions or oxidations in downstream modifications.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The hydroxyl group at C1 undergoes oxidation to yield 4-(3,5-Dimethylphenyl)-butan-2-one when treated with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction proceeds via a two-electron oxidation mechanism, forming a ketone:
Kinetic studies suggest that steric hindrance from the dimethyl groups slightly decelerates oxidation compared to unsubstituted analogs.
Reduction Reactions
Catalytic hydrogenation of the double bond using Pd/C under H₂ atmosphere produces 4-(3,5-Dimethylphenyl)-butan-4-ol, a saturated alcohol. This reaction is pivotal for generating stable intermediates in pharmaceutical synthesis.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes halogenation or nitration. For example, bromination with Br₂ in acetic acid yields 3,5-dimethyl-4-bromophenyl derivatives, though regioselectivity requires careful control of reaction conditions.
Comparative Analysis with Structural Analogs
The 3,5-dimethyl substitution pattern in the target compound optimizes symmetry, potentially enhancing crystallinity and thermal stability compared to ortho-substituted analogs .
Challenges and Future Directions
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Synthetic Accessibility: Scalable routes requiring expensive catalysts or stringent conditions limit industrial adoption.
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Biological Profiling: In vitro and in vivo toxicity and efficacy studies are needed to evaluate therapeutic potential.
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Material Science Applications: Exploration of liquid crystalline or photoresponsive properties remains untapped.
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